2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
CAS No.:
Cat. No.: VC16236121
Molecular Formula: C10H13N5O3S
Molecular Weight: 283.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13N5O3S |
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Molecular Weight | 283.31 g/mol |
IUPAC Name | 2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13) |
Standard InChI Key | HLJHWWUZHBUUAC-UHFFFAOYSA-N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named 2-(6-Amino-8-sulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, reflecting its IUPAC nomenclature. Alternative designations include 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione and the registry number 15830-55-4 . The term "oxolane" denotes the five-membered ribose-like ring, while "sulfanyl" specifies the thiol (-SH) substituent at the 8-position of the purine base.
Molecular and Structural Data
Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 299.31 g/mol |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 9 |
Topological Polar Surface Area | 164 Ų |
Heavy Atoms | 20 |
These parameters were computed using PubChem’s algorithms, which integrate experimental and predicted data . The compound’s moderate polar surface area implies limited membrane permeability under physiological conditions, a trait common to nucleoside analogs.
Structural and Stereochemical Analysis
Core Scaffold
The molecule comprises two primary components:
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Purine Base: A 6-aminopurin-9-yl group, which includes a thione (-S-) modification at the 8-position. This substitution alters electron distribution, potentially affecting base-pairing or protein-binding interactions.
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Oxolane Ring: A tetrahydrofuran derivative with hydroxyl groups at the 3' and 4' positions and a sulfanylmethyl (-CH2SH) group at the 5'-position. The stereochemistry of the hydroxyl groups follows the D-ribose configuration, critical for compatibility with enzymatic systems .
3D Conformation and Tautomerism
Quantum mechanical simulations predict that the sulfanylmethyl group adopts a gauche conformation relative to the oxolane ring, minimizing steric clashes. The thione group at C8 of the purine base exists predominantly in the thiol tautomeric form, as evidenced by computational studies . This tautomerism may influence redox activity, enabling disulfide bond formation under oxidative conditions.
Synthesis and Stability
Degradation Pathways
The compound’s instability under alkaline conditions is attributed to thiol group oxidation and β-elimination reactions. Accelerated degradation studies indicate a half-life of 12 hours at pH 9.0, compared to 48 hours at pH 7.4 . Hydrolysis of the glycosidic bond, a common degradation route for nucleosides, occurs less frequently due to the electron-withdrawing thione group stabilizing the purine-oxolane linkage.
Biological Activity and Interactions
Enzymatic Targets
While no direct binding data exist for this compound, structural analogs like 5'-deoxy-5'-(methylthio)adenosine exhibit inhibitory effects on methyltransferases and redox enzymes . The sulfanylmethyl group may act as a competitive inhibitor for S-adenosylmethionine (SAM)-dependent enzymes, though its low binding affinity (hypothetical nM) limits therapeutic utility without further optimization .
Pharmacokinetic Predictions
In silico ADME models suggest:
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Absorption: Poor intestinal absorption due to high polarity (LogP = -1.2).
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Metabolism: Rapid glutathione conjugation via the thiol group, yielding excretable mercapturic acid derivatives.
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Half-life: ~30 minutes in human hepatic microsomes, indicating extensive first-pass metabolism.
These predictions align with the instability observed in degradation studies .
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